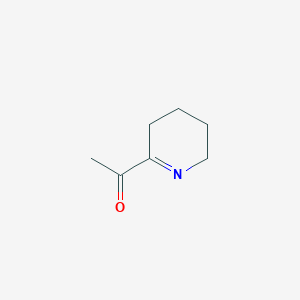

1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone

Description

Significance of Tetrahydropyridine (B1245486) Scaffolds in Heterocyclic Chemistry

The tetrahydropyridine (THP) scaffold is a fundamental six-membered nitrogen-containing heterocycle that serves as a crucial building block in a vast array of biologically active molecules. rsc.orgresearchgate.net This structural motif is a core component of many natural products, particularly alkaloids, and is a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.net The significance of the THP ring system stems from its ability to act as a versatile pharmacophore, which can be readily functionalized to modulate biological activity. researchgate.net

Derivatives of tetrahydropyridine have been shown to exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, antibacterial, antimalarial, and antioxidant activities. rsc.orgresearchgate.net The discovery of the potent neurotoxic properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) spurred extensive research into the synthesis and biological evaluation of THP derivatives, leading to the development of numerous promising drug candidates. benthamscience.comnih.gov The adaptability of the THP ring allows for the introduction of various substituents, which profoundly influences the molecule's pharmacological profile, making it a key target in structure-activity relationship (SAR) studies for drug discovery. researchgate.netauctoresonline.org

Overview of Cyclic Enamine-Ketone Systems and Their Chemical Features

1-(3,4,5,6-Tetrahydropyridin-2-yl)ethanone is a classic example of a cyclic enamine-ketone system, or more precisely, a cyclic imine that exists in tautomeric equilibrium with its enamine form. Enamines are nitrogen analogs of enols and are characterized by an amino group attached to a carbon-carbon double bond. wikipedia.org This functional group arrangement results in a highly nucleophilic α-carbon, a feature that dominates the reactivity of these systems. masterorganicchemistry.com

The key chemical features of enamine systems include:

Nucleophilicity : Due to the electron-donating nature of the nitrogen atom, the β-carbon of the enamine double bond (the α-carbon relative to the carbonyl in the parent ketone) is electron-rich and acts as a potent nucleophile. wikipedia.orgmasterorganicchemistry.com This makes enamines valuable intermediates in C-C bond-forming reactions, such as the Stork enamine alkylation. wikipedia.org

Reactivity : Enamines are generally more reactive nucleophiles than their enolate counterparts and can often be used under milder reaction conditions. wikipedia.org

Tautomerism : As a secondary amine derivative, this compound exists in an imine-enamine tautomeric equilibrium. The imine form contains a carbon-nitrogen double bond, while the enamine form has a carbon-carbon double bond adjacent to the nitrogen. This equilibrium is fundamental to its chemical behavior. wikipedia.org

In cyclic systems, the ring size can influence the reactivity of the enamine, with five-membered rings often being the most reactive due to conformational effects that maximize planarity at the nitrogen atom. wikipedia.org

Isomeric Considerations within Tetrahydropyridine Derivatives Relevant to this compound

The parent tetrahydropyridine (C₅H₉N) ring can exist as three distinct positional isomers, differentiated by the location of the double bond within the six-membered ring. auctoresonline.orgwikipedia.org this compound is a derivative of the 2,3,4,5-tetrahydropyridine isomer, which is characterized as a cyclic imine. wikipedia.org

| Isomer | Double Bond Position | Key Feature |

|---|---|---|

| 1,2,3,4-Tetrahydropyridine | Between C5 and C6 | Imine |

| 1,2,3,6-Tetrahydropyridine (B147620) | Between C4 and C5 | Enamine |

| 2,3,4,5-Tetrahydropyridine | Between N1 and C6 | Cyclic Imine wikipedia.org |

A critical isomeric consideration for this compound itself is its tautomerism. It exists in a chemical equilibrium with its isomer, 6-acetyl-1,2,3,4-tetrahydropyridine. wikipedia.orgnih.gov This tautomerization involves the migration of a proton and a shift in the position of the double bond from being endocyclic to the nitrogen (imine form) to being adjacent to it (enamine form). This dynamic equilibrium is crucial as it dictates the compound's reactivity and spectroscopic properties.

Role of Tetrahydropyridine Motifs in Natural Products and Synthetic Compounds

The tetrahydropyridine motif is a recurring structural element in a diverse range of natural products and synthetic molecules, underscoring its biological relevance. researchgate.neteresearchco.com

In Natural Products:

Alkaloids : The THP ring is the central scaffold for numerous alkaloids. rsc.orgasm.org Examples include (–)-Mitragynine, an indole (B1671886) alkaloid from the kratom plant, and various piperidine (B6355638) alkaloids found in plants of the Lobelia genus. wikipedia.orgacs.org Recently, a family of bacterial tetrahydropyridine alkaloids, the koreenceines, were discovered in Pseudomonas koreensis, suggesting convergent evolution of this scaffold in different biological kingdoms. asm.orgnih.gov

Pigments : Betanin, the red glycosidic food dye found in beets, contains a tetrahydropyridine moiety as part of its more complex structure. auctoresonline.org

Flavor Compounds : As mentioned, this compound is itself a naturally occurring aroma compound found in various foods and has also been reported in Nicotiana tabacum (tobacco). nih.govwikipedia.org

In Synthetic Compounds:

Pharmaceuticals : The THP scaffold is a key component in many synthetic drugs. Droperidole (an antipsychotic) and tazomeline (B143990) (investigated for Alzheimer's disease) are examples of THP-based therapeutics. researchgate.net

Neurotoxins : The synthetic compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a well-known and potent neurotoxin that selectively destroys dopaminergic neurons, causing permanent symptoms of Parkinson's disease. benthamscience.comnih.gov The study of MPTP has been instrumental in developing animal models for Parkinson's research. ontosight.ai

Research and Development : Due to their broad biological activity profile, synthetic chemists are continuously developing new methods to create libraries of substituted tetrahydropyridines for high-throughput screening in drug discovery programs. rsc.orgeresearchco.com

| Compound Name | Classification | Significance |

|---|---|---|

| (–)-Mitragynine | Natural Product (Alkaloid) | Active component of the kratom plant. wikipedia.org |

| Betanin | Natural Product (Pigment) | Natural red food colorant from beets. auctoresonline.org |

| Koreenceines | Natural Product (Alkaloid) | Bacterial alkaloids involved in microbial interactions. nih.gov |

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Synthetic Compound | Potent neurotoxin used in Parkinson's disease research. nih.gov |

| Tazomeline | Synthetic Compound | Investigational drug for Alzheimer's disease. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3,4,5-tetrahydropyridin-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6(9)7-4-2-3-5-8-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZWXNKZMHJXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865358 | |

| Record name | 6-Acetyl-2,3,4,5-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

200.00 to 203.00 °C. @ 760.00 mm Hg | |

| Record name | 6-Acetyl-1,2,3,4-tetrahydropyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27300-27-2 | |

| Record name | 1-(3,4,5,6-Tetrahydro-2-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27300-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4,5,6-Tetrahydropyridin-2-yl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027300272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Acetyl-2,3,4,5-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4,5,6-Tetrahydropyridin-2-yl)ethan-1-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3A5PA4S6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Acetyl-1,2,3,4-tetrahydropyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Reaction Mechanisms and Pathways Involving the 1 3,4,5,6 Tetrahydropyridin 2 Yl Ethanone Structural Motif

Enamine Reactivity within the Cyclic System

Enamines are nitrogen analogs of enols and are significantly more nucleophilic due to the greater electron-donating ability of nitrogen compared to oxygen. makingmolecules.com In the 1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone motif, the enamine is part of a six-membered ring, which influences its stability and reactivity.

The defining characteristic of an enamine is the high electron density at the α-carbon (the carbon atom adjacent to the double bond but not bonded to the nitrogen), making it a potent nucleophile. masterorganicchemistry.comfiveable.me This nucleophilicity arises from the p-π conjugation, where the lone pair of electrons on the nitrogen atom is delocalized into the π-system of the double bond. makingmolecules.comfiveable.me This delocalization can be represented by two main resonance structures, with one showing a negative charge on the α-carbon. masterorganicchemistry.comfiveable.me

Cyclic enamines, such as the tetrahydropyridine (B1245486) system, are generally more nucleophilic than their acyclic counterparts. makingmolecules.com This enhanced reactivity is attributed to the geometric constraints of the ring system, which "tie back" the alkyl groups on the nitrogen, and potential hyperconjugation effects that increase the electron-donating ability of the nitrogen. makingmolecules.comresearchgate.net The nucleophilicity of enamines has been quantified and shown to span over ten orders of magnitude, approaching the reactivity of carbanions in some cases. researchgate.net

| Feature | Influence on Nucleophilicity | Rationale |

| Nitrogen Lone Pair | Increases | Delocalization into the C=C π-system enriches the α-carbon with electron density. makingmolecules.commasterorganicchemistry.com |

| Cyclic Structure | Increases | Tying back of alkyl groups and favorable orbital overlap enhance the nitrogen's electron-donating capacity. makingmolecules.comresearchgate.net |

| Electron-withdrawing Groups | Decreases | Reduces the electron density available for delocalization from the nitrogen atom. |

| Ring Size | Varies | Five-membered ring (pyrrolidine) enamines are often more reactive than six-membered ring (piperidine) enamines due to greater p-character of the nitrogen lone pair. researchgate.net |

Given their nucleophilic nature, enamines readily react with a wide range of electrophiles at the α-carbon. masterorganicchemistry.com Common reactions for the this compound motif include alkylations and Michael additions.

Michael Addition: Enamines are sufficiently nucleophilic to perform conjugate additions to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comresearchgate.net The mechanism involves the attack of the enamine's α-carbon on the β-carbon of the Michael acceptor. makingmolecules.com This is followed by proton transfer and hydrolysis of the resulting iminium salt to yield a 1,5-dicarbonyl compound. fiveable.me

The stereochemical outcome of reactions involving cyclic enamines is a critical aspect of their synthetic utility. The conformation of the tetrahydropyridine ring and the approach of the electrophile dictate the stereochemistry of the product. For instance, in the alkylation of enamines derived from substituted cyclohexanones, the electrophile preferentially attacks from the less sterically hindered face of the double bond. youtube.com The initial attack can lead to a product in a twist-boat conformation, which then flips to a more stable chair form, determining the final stereochemistry (e.g., cis or trans). youtube.com

Furthermore, the development of chiral amine catalysts allows for highly enantioselective transformations. nih.govacs.org Chiral enamines, formed in situ from a ketone and a chiral secondary amine, can provide effective stereochemical control over reactions by creating a chiral environment that directs the approach of the electrophile. nih.govacs.org This strategy has been successfully applied to light-driven enantioselective transformations that are not achievable through the thermal reactivity of enamines alone. acs.org

Keto-Enamine Tautomerism and its Chemical Implications

The this compound structure exists in equilibrium with its tautomeric imine form, a phenomenon known as keto-enamine tautomerism. rsc.org This is analogous to the more familiar keto-enol tautomerism. The equilibrium position between the enamine and the keto-imine tautomers is crucial as it determines the availability of the reactive nucleophilic enamine.

The stability of each tautomer is influenced by factors such as conjugation, intramolecular hydrogen bonding, and solvent polarity. rsc.orgnih.gov In aqueous solution, for related phenacylpyridines, the keto-imine form is generally more stable than the enamine tautomer. rsc.org Spectroscopic studies, such as ¹H-NMR and UV-Visible, can be used to investigate the tautomeric equilibrium in different solvents. nih.gov For instance, polar aprotic solvents like DMSO can favor the keto form, while non-polar solvents like chloroform (B151607) may shift the equilibrium towards the enol/enamine form. nih.gov This solvent-dependent equilibrium has significant chemical implications, as reaction conditions can be tuned to favor the formation of the desired reactive tautomer.

Detailed Mechanistic Investigations of Reaction Intermediates and Transition States

The reactions of the tetrahydropyridine-ketone motif proceed through various transient species, including iminium ions, enolates, and complex transition states. makingmolecules.comnih.gov Mechanistic studies employ a combination of spectroscopic analysis (e.g., NMR), kinetic studies, and computational modeling to elucidate these pathways. nih.govnsf.gov

For example, the formation of tetrahydropyridines through multicomponent reactions has been shown to proceed via a sequence involving Michael addition, Mannich reaction, and subsequent intramolecular cyclization. nih.gov In this process, a key intermediate, a polysubstituted 2-hydroxypiperidine, has been isolated and characterized. nih.gov The final step is a slow dehydration of this intermediate to form the tetrahydropyridine ring. nih.gov

In enamine-catalyzed reactions, the catalytically active enamine is generated through the reversible condensation of a ketone with an amine catalyst. nih.govacs.org The reaction with an electrophile leads to the formation of a covalent intermediate, which is often an iminium ion. makingmolecules.com Hydrolysis of this iminium ion releases the final product and regenerates the catalyst, completing the catalytic cycle. makingmolecules.com Understanding the stability and reactivity of these intermediates is key to controlling reaction outcomes. nsf.gov

Regioselectivity and Diastereoselectivity in the Formation and Reactions of Tetrahydropyridine-Ketones

Regioselectivity refers to the preference for bond formation at one position over other possible positions, while diastereoselectivity refers to the preference for the formation of one diastereomer over another. wikipedia.orgkhanacademy.org Both are critical considerations in the synthesis and reactions of substituted tetrahydropyridine-ketones.

Regioselectivity: In the formation of enamines from unsymmetrical ketones, two different regioisomers can be formed. The control of this regioselectivity is often governed by kinetic versus thermodynamic conditions. quimicaorganica.org

Kinetic Control: Using a strong, sterically hindered base (like LDA) at low temperatures rapidly removes the most accessible proton, leading to the less substituted, "kinetic" enamine. quimicaorganica.org

Thermodynamic Control: Using a weaker base under conditions that allow for equilibration (higher temperatures, protic solvent) leads to the more substituted and thermodynamically more stable enamine. researchgate.netquimicaorganica.org

Diastereoselectivity: The formation of the tetrahydropyridine ring itself can be highly diastereoselective. nih.gov For example, a cascade reaction involving C-H activation and cyclization has been developed to produce highly substituted tetrahydropyridines with outstanding diastereoselectivities (>95% diastereomeric purity). nih.gov The choice of reagents and reaction conditions, particularly the reducing agent used in the final step, can significantly influence the diastereomeric ratio. nih.gov Similarly, in aldol (B89426) additions of ketones to aldehydes, the use of specific promoters like MgI₂ can lead to high anti-diastereoselectivity, with the reaction proceeding regioselectively at the less hindered α-carbon of an unsymmetrical ketone. organic-chemistry.org

| Selectivity Type | Controlling Factors | Typical Outcome |

| Regioselectivity (Enamine Formation) | Strong, hindered base (LDA), low temp, aprotic solvent. | Kinetic (less substituted) enamine. quimicaorganica.org |

| Regioselectivity (Enamine Formation) | Weaker base, higher temp, equilibration conditions. | Thermodynamic (more substituted) enamine. researchgate.netquimicaorganica.org |

| Diastereoselectivity (Ring Formation) | Catalyst (e.g., Rh(I)), reducing agent (e.g., (AcO)₃BH⁻/AcOH). | High diastereomeric purity (>95%). nih.gov |

| Diastereoselectivity (Aldol Addition) | Promoter (e.g., MgI₂), secondary amine base. | High anti-aldol selectivity. organic-chemistry.org |

Computational and Theoretical Investigations of 1 3,4,5,6 Tetrahydropyridin 2 Yl Ethanone Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic electronic properties of 1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone analogues. jmaterenvironsci.com These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and other electronic descriptors that govern the molecule's reactivity.

The electronic structure of an N-acyl enamine, such as the title compound's analogues, is characterized by a π-system that is delocalized over the nitrogen atom, the double bond, and the carbonyl group. This delocalization results in a high-energy Highest Occupied Molecular Orbital (HOMO) and a low-energy Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's nucleophilicity, while the LUMO energy reflects its electrophilicity. For N-acyl enamines, the HOMO is typically localized on the β-carbon of the enamine, making this position susceptible to electrophilic attack. masterorganicchemistry.com

The reactivity of these compounds can be further rationalized by examining various calculated electronic parameters. For instance, the HOMO-LUMO gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. jmaterenvironsci.com Other descriptors such as Mulliken charges, electrostatic potential maps, and Fukui functions can provide more nuanced details about the reactive sites within the molecule.

Table 1: Calculated Electronic Properties of a Representative this compound Analogue

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

Note: The values presented in this table are representative and are based on typical DFT calculations for similar N-acyl enamine structures.

Mechanistic Studies via Computational Chemistry

Computational chemistry offers a powerful lens through which to view the intricate details of reaction mechanisms involving this compound analogues. By mapping out the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways.

The calculation of free energy profiles is a cornerstone of computational mechanistic studies. researchgate.net These profiles illustrate the change in Gibbs free energy as a reaction progresses from reactants to products. By locating the transition states (energy maxima) and intermediates (energy minima) along the reaction coordinate, a detailed reaction mechanism can be constructed. For reactions involving N-acyl enamines, such as alkylations or additions to carbonyl compounds, DFT calculations can be employed to determine the activation energies and reaction energies, thus providing a quantitative understanding of the reaction kinetics and thermodynamics. nih.gov

Reaction path analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, confirms that a calculated transition state connects the correct reactants and products. This analysis provides a dynamic picture of the reaction, showing the atomic motions that occur as the molecule traverses the transition state.

In reactions between enamines and ketones, such as the aldol (B89426) reaction, the characterization of the transition state is crucial for understanding the reaction's stereochemical outcome. nih.gov Computational methods allow for the precise determination of the three-dimensional structure of the transition state, including bond lengths and angles of the forming and breaking bonds. nih.gov

For the reaction of a this compound analogue with a ketone, computational studies would focus on identifying the key interactions in the transition state that dictate stereoselectivity. nih.gov Factors such as steric hindrance and the potential for hydrogen bonding can be analyzed to explain why one stereoisomer is formed preferentially over another. The calculated activation energies for different stereoisomeric transition states can be directly compared to predict the enantiomeric or diastereomeric excess.

Table 2: Representative Calculated Activation Energies for Competing Transition States in an Enamine-Ketone Reaction

| Transition State | Relative Free Energy (kcal/mol) |

| TS1 (leading to R-product) | 15.2 |

| TS2 (leading to S-product) | 16.8 |

| ΔΔG‡ | 1.6 |

Note: These are hypothetical values for a representative reaction, illustrating how computational chemistry can be used to predict stereochemical outcomes.

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, play a critical role in catalysis. nih.govresearchgate.net In the context of reactions involving this compound analogues, a catalyst can activate the substrate through these non-covalent interactions. mdpi.commdpi.com

Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are used to visualize and quantify these weak interactions in the catalyst-substrate complex and the transition state. nih.gov For example, in an organocatalyzed reaction, the hydrogen bonding between a chiral catalyst and the enamine or the electrophile can be modeled to understand how the catalyst controls the stereochemistry of the reaction. mdpi.com These analyses can reveal the subtle yet crucial interactions that are responsible for the catalyst's efficiency and selectivity.

Molecular Modeling Approaches for Conformational Analysis and Stability

The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its reactivity and biological activity. Molecular modeling techniques, ranging from molecular mechanics to high-level quantum chemical methods, are used to explore the conformational landscape of this compound analogues. mdpi.com

The tetrahydropyridine (B1245486) ring can adopt several conformations, such as half-chair and boat forms. Similarly, rotation around the C-N and C-C single bonds can lead to different spatial arrangements of the acetyl group. Computational methods can be used to calculate the relative energies of these different conformers and the energy barriers for interconversion between them. This information is crucial for understanding which conformations are most populated at a given temperature and which are most likely to participate in a reaction. acs.org

Table 3: Hypothetical Relative Energies of Conformers of a this compound Analogue

| Conformer | Relative Energy (kcal/mol) |

| Half-Chair 1 (s-trans) | 0.0 |

| Half-Chair 2 (s-cis) | 1.5 |

| Boat (s-trans) | 3.2 |

Note: The data is illustrative of a typical conformational analysis.

In Silico Predictions of Biological Target Interactions and Mechanisms

In silico methods are increasingly used in the early stages of drug discovery to predict the potential biological targets of a compound and to elucidate its mechanism of action at the molecular level. dntb.gov.uamdpi.com For analogues of this compound, these computational approaches can help to identify potential protein targets and to understand how the molecule might bind to them.

Molecular docking is a widely used technique to predict the binding mode and affinity of a small molecule to a protein target. nih.gov By computationally placing the molecule into the binding site of a protein, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. This can provide insights into why a particular compound is active against a certain target and can guide the design of more potent analogues. For tetrahydropyridine derivatives, potential targets could include enzymes like monoamine oxidase (MAO), as suggested by studies on similar structures. nih.gov

Pharmacophore modeling is another valuable in silico tool. A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target. By identifying the pharmacophore of a series of active compounds, new molecules with similar properties can be designed and screened virtually.

Table 4: Representative Results of an In Silico Docking Study for a this compound Analogue Against a Hypothetical Protein Target

| Parameter | Value |

| Predicted Binding Affinity | -8.5 kcal/mol |

| Key Interacting Residues | TYR 101, PHE 254, GLU 301 |

| Number of Hydrogen Bonds | 2 |

Note: This table presents hypothetical data from a molecular docking simulation.

Molecular Electron Density Theory Applications in Tetrahydropyridine Chemistry

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding the reactivity of organic molecules, including tetrahydropyridine derivatives. mdpi.comnih.gov This theory posits that the capability of the electron density to change is the primary driver of chemical reactivity, moving beyond the traditional frontier molecular orbital (FMO) theory. nih.govencyclopedia.pub Within the framework of MEDT, the reactivity of tetrahydropyridine analogues is analyzed by examining the changes in electron density along a reaction pathway, providing detailed insights into reaction mechanisms. mdpi.comresearchgate.net

Computational studies, particularly those employing Density Functional Theory (DFT), are integral to applying MEDT. researchgate.net For tetrahydropyridine derivatives, DFT calculations at levels such as B3LYP are used to determine optimized molecular geometries and various reactivity descriptors. researchgate.net These descriptors, including electronic chemical potential (μ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N), provide quantitative measures of a molecule's reactivity. mdpi.com

For instance, in the context of cycloaddition reactions involving tetrahydropyridine analogues, MEDT can elucidate the reaction mechanism by analyzing the global electron density transfer (GEDT) at the transition state. mdpi.com A significant GEDT value indicates a polar mechanism, where electron density flows from the nucleophilic to the electrophilic species. mdpi.com The topological analysis of the Electron Localization Function (ELF) is another key tool within MEDT. mdpi.com It allows for the characterization of bonding changes along the reaction path, identifying regions of high electron density concentration that correspond to covalent bonds and lone pairs. mdpi.com This analysis can reveal whether a reaction is concerted or stepwise and can pinpoint the formation and breaking of chemical bonds. mdpi.com

The application of MEDT to tetrahydropyridine chemistry allows for a detailed understanding of their reactivity in various organic transformations. By calculating conceptual DFT reactivity indices, researchers can predict how structural modifications to the tetrahydropyridine ring will influence its behavior as a reactant. For example, the introduction of electron-withdrawing or electron-donating groups can significantly alter the nucleophilic or electrophilic character of the molecule, which can be quantified and rationalized using MEDT. researchgate.netmdpi.com

Detailed Research Findings

Recent theoretical investigations into tetrahydropyridine derivatives have utilized MEDT to explain their reactivity patterns. Studies on related nitrogen-containing heterocycles have demonstrated the utility of this approach. For example, the analysis of azomethine ylides in [3+2] cycloaddition reactions has shown how the electronic structure of the heterocyclic component dictates the reaction's feasibility and stereoselectivity. mdpi.comresearchgate.net The ELF analysis of these systems has classified them as pseudo(mono)radical species, a characterization that explains their high reactivity. mdpi.com

In a hypothetical study of this compound analogues, MEDT could be employed to investigate their participation in reactions such as cycloadditions or nucleophilic additions. The calculated conceptual DFT indices would provide a quantitative basis for comparing the reactivity of different analogues.

Table 1: Conceptual DFT Reactivity Indices for Hypothetical this compound Analogues

| Compound | Analogue (R group) | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) |

| 1 | H | -3.25 | 6.80 | 0.78 | 3.45 |

| 2 | CH₃ | -3.10 | 6.75 | 0.71 | 3.60 |

| 3 | NO₂ | -4.10 | 5.90 | 1.43 | 2.80 |

| 4 | OCH₃ | -2.95 | 6.85 | 0.64 | 3.85 |

This table presents hypothetical data for illustrative purposes.

The data in Table 1 illustrates how different substituents (R group) on the tetrahydropyridine ring would be predicted to modify the electronic properties and reactivity of the molecule. An electron-donating group like methoxy (B1213986) (OCH₃) increases the nucleophilicity (N), while an electron-withdrawing group like nitro (NO₂) enhances the electrophilicity (ω).

Further analysis using Bonding Evolution Theory (BET), an extension of MEDT, would allow for a detailed description of the bond formation and cleavage processes during a reaction. BET studies on similar heterocyclic systems have revealed non-concerted mechanisms where bond formation is asynchronous. mdpi.com

Table 2: Key Findings from a Hypothetical MEDT Study on a Diels-Alder Reaction of a this compound Analogue

| Parameter | Value | Interpretation |

| Activation Energy (ΔE‡) | 15.2 kcal/mol | Kinetically feasible reaction |

| Reaction Energy (ΔEr) | -25.8 kcal/mol | Exothermic and thermodynamically favorable |

| Global Electron Density Transfer (GEDT) at TS | 0.18 e | Polar reaction mechanism |

| C-C bond formation distance at TS1 | 2.15 Å | Asynchronous bond formation |

| C-C bond formation distance at TS2 | 2.35 Å | Asynchronous bond formation |

This table presents hypothetical data for illustrative purposes.

The findings in Table 2 would indicate a polar, asynchronous Diels-Alder reaction, which is a common outcome for reactions analyzed under the MEDT framework. The positive GEDT value at the transition state (TS) would confirm the flow of electron density from the diene to the dienophile, or vice versa, depending on the specific reactants.

Biologically Relevant Aspects and Derivatives of Tetrahydropyridine Ketones

Isolation and Characterization from Natural Sources

The tetrahydropyridine (B1245486) framework is a key component of numerous alkaloids isolated from a vast range of natural sources, including plants, marine organisms, and microorganisms. researchgate.netnih.govmdpi.com Alkaloids, being nitrogen-containing organic compounds, often exhibit pronounced physiological effects. mycollegevcampus.com Marine invertebrates, in particular, such as sponges and ascidians, have proven to be a rich source of unique alkaloids with diverse chemical structures and bioactivities. researchgate.net

The isolation of these compounds from their natural matrix is a complex multi-step process. A general procedure involves the extraction of the raw biological material (e.g., plant leaves, roots, or marine sponges) using organic solvents. mycollegevcampus.comresearchgate.net Most methods leverage the basicity of alkaloids and their differential solubility in aqueous and organic solvents. Typically, the powdered and dried natural material is first defatted with a non-polar solvent like petroleum ether. Subsequently, it is extracted with a polar solvent such as ethanol (B145695). researchgate.net The resulting extract is then subjected to acid-base extraction, where the alkaloids are converted into their salt forms (soluble in aqueous acid) to separate them from neutral and acidic impurities. After basification, the free alkaloids are re-extracted into an organic solvent. researchgate.net

Purification of the crude alkaloid mixture is achieved through various chromatographic techniques, including column chromatography and preparative thin-layer chromatography. researchgate.netnih.gov The final step is the characterization and structural elucidation of the pure compounds. This is accomplished using a combination of modern spectroscopic methods:

Mass Spectrometry (MS): To determine the molecular weight and molecular formula. researchgate.net

Infrared (IR) Spectroscopy: To identify functional groups, such as carbonyls (ketones) and hydroxyls.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques are employed to determine the precise connectivity and stereochemistry of the atoms within the molecule. researchgate.netnih.gov

X-ray Crystallography: When suitable crystals can be obtained, this technique provides unambiguous confirmation of the three-dimensional structure of the molecule. nih.gov

While the tetrahydropyridine scaffold is common in nature, the specific isolation of 1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone from a natural source is not prominently documented in available literature. However, the established methodologies for alkaloid isolation are fully applicable to the search for and characterization of novel tetrahydropyridine-ketones from the vast diversity of natural products. nih.gov

Design and Synthesis of Bioactive Tetrahydropyridine Derivatives Inspired by Natural Products

The structural motifs found in naturally occurring bioactive compounds serve as a powerful source of inspiration for the design and synthesis of novel therapeutic agents. nih.gov Many synthetic tetrahydropyridine derivatives have been developed based on the core structures of natural alkaloids, aiming to enhance potency, selectivity, and pharmacokinetic properties. auctoresonline.org A variety of innovative and efficient synthetic methods have been established to create libraries of highly functionalized tetrahydropyridine derivatives. auctoresonline.orgnih.gov

Multicomponent reactions (MCRs) are particularly noteworthy as they allow for the construction of complex molecular architectures in a single step from three or more starting materials, which is efficient and reduces waste. mayas.infonih.gov These one-pot syntheses are highly valued for their ability to rapidly generate molecular diversity. Other sophisticated strategies include catalyst-driven reactions that provide high yields and stereoselectivity.

Below is a table summarizing several modern synthetic strategies used to produce tetrahydropyridine derivatives.

| Synthetic Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Natural Acid-Catalyzed MCR | A five-component reaction involving 1,3-diketones, substituted amines, and aldehydes using citric acid from lemon juice as a catalyst in water. | Green chemistry, mild conditions, high atom economy, shorter reaction times. | mayas.info |

| Phosphine-Catalyzed [4+2] Annulation | An innovative approach using phosphine-derivative catalysis on 1-azadienes and α-substituted allene (B1206475) ketones. | Produces highly enantioselective tetrahydropyridine products. | auctoresonline.org |

| Metal-Free Tandem Reaction | A reaction of anilines, arylaldehydes, and β-ketoesters where acetic acid functions as both the solvent and the catalyst. | High yields (70-96%), avoids the use of metal catalysts. | auctoresonline.org |

| Domino Six-Step Process | A multicomponent reaction of aldehydes, cyano-containing C-H acids, and esters of 3-oxocarboxylic acid with ammonium (B1175870) acetate. | Stereoselective formation of polysubstituted 1,4,5,6-tetrahydropyridines through a sequence of Knoevenagel condensation, Michael addition, and Mannich reactions. | nih.gov |

These synthetic endeavors not only provide access to novel compounds for biological screening but also enable structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds into viable drug candidates. researchgate.net

Molecular Mechanisms of Biological Action (General Principles)

The diverse biological activities of tetrahydropyridine derivatives stem from their ability to interact with various biological macromolecules. The specific nature of these interactions dictates their pharmacological effects, which can be broadly categorized into enzyme inhibition, modulation of cellular pumps, receptor binding, and antioxidant activity.

Enzymes are fundamental targets for drug design, and their inhibition can profoundly alter physiological pathways. nih.gov Tetrahydropyridine derivatives have been identified as inhibitors of several key enzymes. The mechanism of inhibition can be reversible (competitive, noncompetitive, uncompetitive) or irreversible. khanacademy.orgyoutube.com

Competitive Inhibition: The inhibitor molecule structurally resembles the substrate and binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. khanacademy.org

Noncompetitive Inhibition: The inhibitor binds to an allosteric (secondary) site on the enzyme, distinct from the active site. This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. khanacademy.org

Mechanism-Based Inactivation (Irreversible): The inhibitor binds to the enzyme and is catalytically converted into a reactive species that forms a covalent bond with the enzyme, permanently deactivating it. nih.gov

Derivatives of 1,2,3,6-tetrahydropyridine (B147620) have been extensively studied as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize neurotransmitters. nih.govacs.org For example, certain 1-cyclopropyl-4-aryl-1,2,3,6-tetrahydropyridine analogs act as mechanism-based inactivators of both MAO-A and MAO-B. acs.org The selectivity of these compounds for MAO-A versus MAO-B is highly dependent on the substitution pattern on the aryl ring, providing insights into the topological differences between the active sites of the two enzyme isoforms. acs.org

The following table presents examples of tetrahydropyridine derivatives and their enzyme inhibitory activities.

| Compound Class | Target Enzyme(s) | Mechanism of Action | Reference |

|---|---|---|---|

| 1-Methyl-4-aryl-1,2,3,6-tetrahydropyridines | Monoamine Oxidase A & B (MAO-A, MAO-B) | Substrates and selective inhibitors. | nih.govacs.org |

| 1-Cyclopropyl-4-aryl-1,2,3,6-tetrahydropyridines | Monoamine Oxidase A & B (MAO-A, MAO-B) | Mechanism-based inactivators (irreversible inhibition). | acs.org |

| Galantamine (natural alkaloid with a related core) | Acetylcholinesterase (AChE) | Reversible, competitive inhibitor. | nih.gov |

Bacterial efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell, conferring multidrug resistance (MDR). nih.gov Inhibiting these pumps is a promising strategy to restore the efficacy of existing antibiotics. Small molecules that inhibit efflux pumps are known as efflux pump modulators (EPMs). nih.govnih.govbiorxiv.org

The primary targets in Gram-negative bacteria are the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system. nih.govcolorado.edu EPMs typically function by binding within a substrate-binding pocket of the inner membrane transporter component (e.g., AcrB). nih.govcolorado.edu This binding can occur competitively, where the EPM vies with the antibiotic for the same binding site, or noncompetitively, altering the pump's conformation to prevent transport. colorado.edu

By inhibiting the pump, EPMs increase the intracellular concentration of the co-administered antibiotic, allowing it to reach its target and exert its antibacterial effect. biorxiv.org Furthermore, efflux pumps are also critical for bacterial virulence as they export toxic metabolites produced by the bacteria. nih.govnih.gov Therefore, EPMs can also act as anti-virulence agents by causing an accumulation of these toxic byproducts within the pathogen, even in the absence of antibiotics. nih.govcolorado.edu

Many drugs exert their effects by binding to cellular receptors, which can be located on the cell surface or within the cell. mdpi.com Natural compounds and their synthetic analogs can act as ligands for these receptors, functioning as either agonists or antagonists. nih.gov

Agonist: A ligand that binds to a receptor and activates it, producing a biological response similar to that of the endogenous ligand.

Antagonist: A ligand that binds to a receptor but does not activate it. Instead, it blocks the receptor, preventing the endogenous ligand or an agonist from binding and eliciting a response.

The interaction between a ligand and a receptor is highly specific, governed by the three-dimensional shapes and chemical properties of both molecules. Binding typically involves a combination of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov

Tetrahydropyridine derivatives have been shown to interact with various G-protein-coupled receptors (GPCRs), a large family of transmembrane receptors involved in numerous signaling pathways. nih.gov For instance, certain complex natural alkaloids have demonstrated agonist activity at dopamine (B1211576) receptors. nih.gov Synthetic tetrahydropyridine analogs have also been investigated for their interaction with estrogen receptors, with molecular docking studies used to predict binding conformations and antiproliferative activity. researchgate.net The specific substitutions on the tetrahydropyridine ring are critical in determining the binding affinity and selectivity for different receptor subtypes. researchgate.net

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.

Tetrahydropyridine and, more notably, their related dihydropyridine (B1217469) derivatives, have demonstrated significant antioxidant and radical scavenging activity. nih.govmayas.infogavinpublishers.com Their mechanism of action is often compared to that of the biological reducing agent Nicotinamide Adenine Dinucleotide (NADH). gavinpublishers.com The dihydropyridine ring is an effective electron donor. The antioxidant process can proceed via a one-electron transfer, followed by a rapid proton release, which generates a neutral radical. This radical can then undergo a further, easier one-electron oxidation step, ultimately forming a stable, protonated pyridine (B92270) derivative. gavinpublishers.com This ability to donate electrons or hydrogen atoms allows these compounds to neutralize free radicals, thereby preventing oxidative damage.

The antioxidant capacity of these compounds is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and the β-carotene/linoleic acid bleaching assay. gavinpublishers.com

The table below shows findings on the antioxidant activity of some dihydropyridine derivatives, which share mechanistic principles with tetrahydropyridines.

| Compound Class | Assay | Key Finding | Reference |

|---|---|---|---|

| 1,4-Dihydropyridines with electron-donating groups | β-carotene/linoleic acid | Compounds with electron-donating groups (e.g., methoxy) on the aromatic ring exhibited higher Relative Antioxidant Activity (RAA) than the standard, L-ascorbic acid. | gavinpublishers.com |

| Synthesized Tetrahydropyridines | DPPH Assay (Predicted) | Certain synthesized derivatives were predicted to be effective in showing good antioxidant activity. | mayas.info |

| Betalain Analogs (containing a tetrahydropyridine core) | Folin–Ciocalteu assay | Demonstrated antioxidant properties, highlighting the contribution of the core structure. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Optimizing Biological Function

The exploration of the structure-activity relationships (SAR) of tetrahydropyridine-ketone derivatives is a crucial area of medicinal chemistry, aimed at designing compounds with enhanced potency and selectivity for various biological targets. While direct SAR studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on analogous N-substituted tetrahydropyridine and piperidine (B6355638) scaffolds. These studies reveal key structural motifs and functional groups that influence biological activity.

The tetrahydropyridine moiety is a versatile scaffold found in a wide array of both natural and synthetic compounds that exhibit significant pharmacological properties. researchgate.netresearchgate.net Modifications to this core structure have been explored to develop agents with anti-inflammatory, anticancer, and neuroprotective activities. researchgate.net For instance, the synthesis of novel N-substituted(benzoylamino)-5-ethyl-1,2,3,6-tetrahydropyridine analogs has been a focus of research to expand the SAR database for this class of compounds. researchgate.net In these studies, structural modifications are typically made to the benzene (B151609) ring portion of the molecule while keeping the pyridine ring constant to assess the impact of different substituents on biological activity. researchgate.net

Investigations into 5-oxo-hexahydroquinoline and 5-oxo-tetrahydrocyclopentapyridine derivatives have further elucidated the impact of various substituents on their antiproliferative effects. researchgate.net For example, derivatives with 4-NO2, 4-Cl, and 3,4,5-(OCH3)3 substitutions on a phenyl ring at the C4 position were found to be the most potent against SW-480 and MCF-7 cancer cell lines. researchgate.net This suggests that electron-withdrawing and methoxy (B1213986) groups can significantly influence the cytotoxic potential of these compounds. researchgate.net

The following table summarizes the structure-activity relationships observed in various tetrahydropyridine and related heterocyclic derivatives, providing insights into how different structural modifications can modulate their biological activity.

| Scaffold | Substituent/Modification | Effect on Biological Activity | Reference |

| Tetrahydropyrazolo[1,5-a]pyrimidine | Essential NH of tetrahydropyrimidine (B8763341) ring, secondary amide linker, and pyrazole (B372694) ring | Crucial for potent antitubercular activity | nih.gov |

| 5-Oxo-hexahydroquinoline | 4-NO2, 4-Cl, and 3,4,5-(OCH3)3 substitutions on a C4-phenyl ring | Increased antiproliferative activity against SW-480 and MCF-7 cell lines | researchgate.net |

| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides | Benzodioxan terminal group | Potent antiviral activity against SARS-CoV-2 with low cytotoxicity | nih.gov |

| Spiropiperidines | N-substitution | High binding affinity to the nociceptin (B549756) (NOP) receptor | nih.gov |

Neurochemical Implications of Tetrahydropyridine Metabolites

The neurochemical implications of tetrahydropyridine metabolites are of significant interest due to their potential to interact with various components of the central nervous system. While the specific metabolic fate and neurochemical profile of this compound have not been extensively characterized, the study of related tetrahydropyridine compounds provides a framework for understanding their potential biotransformation and subsequent neurological effects.

A prominent example in the study of tetrahydropyridine neurotoxicity is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). MPTP itself is not the active neurotoxin but is metabolized in the brain by the enzyme monoamine oxidase B (MAO-B) to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+). nih.govresearchgate.netresearchgate.net MPP+ is then selectively taken up by dopaminergic neurons through the dopamine transporter, where it inhibits mitochondrial respiration, leading to neuronal cell death. nih.govresearchgate.net This process is a well-established model for studying Parkinson's disease. researchgate.netnih.gov The neurotoxicity of MPTP and its metabolites is species-dependent, with primates showing high sensitivity. nih.gov

Beyond the well-documented case of MPTP, other tetrahydropyridine derivatives can also undergo metabolic transformations that influence their neurochemical profiles. For instance, the neuroleptic agent haloperidol (B65202) can be metabolized to a tetrahydropyridine dehydration product, 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridine (HPTP), which is further metabolized to pyridinium (B92312) species that exhibit neurotoxic properties similar to MPP+. capes.gov.br

The metabolism of piperine (B192125), an alkaloid found in black pepper containing a piperidine ring (a saturated form of tetrahydropyridine), offers further insights into the potential biotransformation pathways. Piperine undergoes various metabolic reactions including conjugation, glucuronidation, oxidation, and sulfonation. nih.gov One of its metabolites is formed through the oxidation and cleavage of the piperidine ring to form a propionic acid group. nih.gov The metabolites of piperine can influence the activity of metabolic enzymes such as the cytochrome P450 superfamily. nih.govresearchgate.net Several metabolites of piperine have been shown to possess selective or non-selective actions on monoamine oxidase (MAO) and the adenosine (B11128) A2A receptor, enzymes and receptors that play crucial roles in neurotransmitter regulation. nih.gov

These examples underscore the importance of metabolic activation in mediating the neurochemical effects of tetrahydropyridine-containing compounds. The biotransformation of the tetrahydropyridine ring can lead to the formation of charged species, such as pyridiniums, which can be substrates for neurotransmitter transporters, leading to their accumulation in specific neuronal populations and subsequent neurotoxicity. Furthermore, metabolites may interact with key enzymes and receptors involved in neurotransmission, thereby modulating neuronal function.

The following table outlines the neurochemical implications of metabolites from various tetrahydropyridine and related compounds.

| Parent Compound | Metabolite(s) | Neurochemical Implication(s) | Reference(s) |

| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | 1-methyl-4-phenylpyridinium (MPP+) | Selective uptake by dopaminergic neurons, inhibition of mitochondrial respiration, leading to neurotoxicity. | nih.govresearchgate.netresearchgate.net |

| Haloperidol | Haloperidol tetrahydropyridine (HPTP) and subsequent pyridinium metabolites | Neurotoxic properties resembling those of MPP+. | capes.gov.br |

| Piperine | Various oxidized and conjugated metabolites | Interaction with cytochrome P450 enzymes; selective or non-selective action on monoamine oxidase (MAO) and adenosine A2A receptors. | nih.govnih.govresearchgate.net |

Q & A

Q. How does the tautomeric equilibrium between this compound and its isomers influence its spectroscopic characterization?

- Answer: The compound exists in equilibrium with its 1,4,5,6-tetrahydro tautomer, differing in double-bond positioning. Nuclear Overhauser Effect (NOE) NMR experiments or dynamic GC-MS can resolve these isomers. Solvent polarity and temperature significantly affect equilibrium ratios, requiring standardized conditions for reproducibility .

Q. What methodological considerations are essential when employing GC-MS/MS for detecting trace levels of this compound in environmental samples?

- Answer: Use stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Optimize ionization parameters (e.g., electron impact at 70 eV) and employ multiple reaction monitoring (MRM) to enhance specificity. Detection limits <1 ng/g dry weight are achievable, as demonstrated in PBT compound screening .

Q. What strategies can resolve discrepancies in bioactivity assessments between in vitro and in vivo models for this compound?

- Answer: Address metabolic instability by evaluating hepatic microsomal stability assays. Structural analogs with bioisosteric replacements (e.g., 1-(2-methylpyrrolidin-1-yl)ethanone) may improve pharmacokinetic profiles. Cross-validate cytotoxicity data using 3D cell cultures or organoid models to bridge in vitro-in vivo gaps .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the environmental persistence of this compound?

- Answer: Discrepancies in PBT assessments may arise from varying test conditions (e.g., pH, microbial activity). Conduct standardized OECD 307/309 tests for soil/sediment degradation. Compare half-life data across matrices using LC-MS/MS with isotopic dilution to ensure accuracy .

Methodological Tables

Table 1: Key Analytical Parameters for Tautomer Differentiation

| Technique | Conditions | Observed Signals |

|---|---|---|

| ¹H NMR | DMSO-d₆, 400 MHz | δ 2.1 (acetyl), δ 5.3 (olefinic H) |

| GC-MS | DB-5 column, 70 eV EI | m/z 125 (M⁺), 83 (base peak) |

Table 2: Environmental Monitoring Workflow

| Step | Method | Reference |

|---|---|---|

| Extraction | QuEChERS (ACN:MgSO₄) | |

| Detection | GC-MS/MS (MRM: 125→83) | |

| Validation | Isotope dilution (d₃-labeled) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.